2-Butanone, 4-(2-aziridinyl)-
Description
Significance of Aziridine (B145994) Heterocycles in Contemporary Organic Synthesis
Aziridines, the nitrogen-containing analogs of epoxides, are saturated three-membered cyclic amines that serve as highly valuable and versatile building blocks in organic synthesis. benthamdirect.comresearchgate.netbas.bg Their importance is largely due to the inherent ring strain of the three-membered system, which makes them susceptible to ring-opening reactions with a wide variety of nucleophilic and electrophilic reagents. benthamdirect.comresearchgate.net This reactivity allows for the release of strain energy and the formation of more stable, acyclic, difunctionalized compounds or larger, ring-expanded heterocycles. benthamdirect.comresearchgate.netresearchgate.net
The ability to function as a precursor to diverse nitrogen-containing molecules makes aziridines central to the synthesis of numerous biologically and industrially significant compounds. benthamdirect.comresearchgate.net They are successfully employed as precursors for amino acids, amino alcohols, and diamines. nih.govnih.gov Furthermore, through ring-opening and subsequent cyclization or cycloaddition reactions, aziridines provide access to a wide array of larger heterocyclic systems, including:
Four-membered rings like azetidines. benthamdirect.comresearchgate.netrsc.org
Five-membered rings such as pyrroles, imidazoles, oxazoles, and thiazoles. benthamdirect.comresearchgate.net
Six-membered rings like piperidines, pyrazines, and pyrimidines. benthamdirect.comresearchgate.netacs.org
Larger heterocycles including azepanes, benzodiazepines, and benzoxazepines. benthamdirect.comresearchgate.net
The pharmacological activity of many compounds is often directly related to the reactivity of the "spring-loaded" aziridine functionality. nih.gov Over 100 biologically active compounds containing the aziridine ring have demonstrated confirmed pharmacological activities, including anticancer, antimicrobial, and antibacterial effects. bas.bg Chiral aziridines, in particular, have found widespread use in asymmetric synthesis, serving as chiral auxiliaries and ligands. bas.bgnih.govnih.gov The development of efficient and stereoselective methods for aziridine synthesis, such as the aziridination of olefins or reactions of imines, continues to be a major focus in organic chemistry, reflecting the sustained importance of this heterocyclic motif. nih.govbeilstein-journals.org
Structural Characteristics and Chemical Importance of 2-Butanone (B6335102), 4-(2-aziridinyl)-
The chemical compound 2-Butanone, 4-(2-aziridinyl)-, possesses a distinct structure featuring a butan-2-one chain attached to a carbon atom (the C-2 position) of an aziridine ring. This arrangement contrasts with its isomer, 2-Butanone, 4-(1-aziridinyl)-, where the butanone chain is bonded to the nitrogen atom. lookchem.com The structure of 2-Butanone, 4-(2-aziridinyl)- incorporates two key reactive centers: the electrophilic carbonyl carbon of the ketone and the strained three-membered aziridine ring.
The aziridine ring itself is characterized by unusual bond angles and high ring strain, making it a potent electrophile susceptible to nucleophilic attack, which leads to ring-opening. nih.gov The regioselectivity of this ring-opening is influenced by steric and electronic factors on the ring. researchgate.net In the case of a C-substituted aziridine like 2-Butanone, 4-(2-aziridinyl)-, nucleophilic attack can occur at either of the ring carbons, leading to different regioisomeric products.
The ketone group adds another layer of reactivity. The carbonyl carbon is electrophilic, and the adjacent α-protons are acidic, allowing for enolate formation. The presence of both the aziridine and ketone functionalities within the same molecule suggests a complex and rich reaction chemistry. For instance, intramolecular reactions between the two groups could be envisioned, potentially leading to cyclization products. Research on related aziridinyl ketones has shown that their reactivity can be selectively directed towards either the ketone or the aziridine ring under specific conditions. nih.gov For example, reactions of N,N-Dimethylaziridine-2-carboxamides with organolithium reagents at low temperatures selectively target the carbonyl group, yielding 2-aziridinylketones without opening the aziridine ring. nih.govnih.gov
The chemical importance of 2-Butanone, 4-(2-aziridinyl)- lies in its potential as a bifunctional building block. The strategic manipulation of its two functional groups could provide pathways to complex nitrogen-containing molecules, including alkaloids and other pharmacologically relevant scaffolds.
| Property | Value for 2-Butanone, 4-(1-aziridinyl)- | Notes |
|---|---|---|
| Molecular Formula | C₆H₁₁NO nih.gov | Data for the 4-(2-aziridinyl) isomer is not readily available in public databases. The presented data is for the isomeric compound 2-Butanone, 4-(1-aziridinyl)- (CAS 503-12-8) and serves for comparative purposes. lookchem.comnih.gov |
| Molecular Weight | 113.16 g/mol nih.gov | |
| IUPAC Name | 4-(aziridin-1-yl)butan-2-one nih.gov | |
| Boiling Point | 173.6°C at 760 mmHg lookchem.com | |
| Density | 1.01 g/cm³ lookchem.com | |
| Flash Point | 60.5°C lookchem.com | |
| Hydrogen Bond Donor Count | 0 nih.gov | |
| Hydrogen Bond Acceptor Count | 2 nih.gov | |
| Rotatable Bond Count | 3 nih.gov | |
| XLogP3-AA | -0.3 nih.gov |
Overview of Key Research Trajectories and Scholarly Contributions for 2-Butanone, 4-(2-aziridinyl)-
While scholarly articles focusing specifically on 2-Butanone, 4-(2-aziridinyl)- are scarce, the broader research into functionalized aziridines and aziridinyl ketones provides a clear context for its potential scientific contributions. Research in this area generally follows two main trajectories: synthetic methodology and application in the synthesis of complex target molecules.
One major research avenue is the development of novel synthetic routes to create functionalized aziridines with high stereoselectivity. nih.govbeilstein-journals.org This includes catalyst-free, three-component reactions to form highly substituted aziridines under mild conditions. acs.org The synthesis of C-trisubstituted and N-unprotected aziridines remains a significant challenge that, when overcome, provides valuable synthons. beilstein-journals.org Another area of focus is the functionalization of pre-formed aziridine rings. For example, cross-coupling reactions like the Suzuki-Miyaura protocol have been successfully applied to arylaziridines without opening the three-membered ring, allowing for the synthesis of new derivatives. nih.gov
A second, and perhaps more significant, research trajectory involves using aziridinyl ketones as versatile intermediates. The inherent reactivity of the aziridine ring is exploited in ring-opening and ring-expansion reactions to build more complex heterocyclic frameworks. benthamdirect.comresearchgate.net Studies have demonstrated the stereospecific ring-opening of aziridines with various nucleophiles, followed by cyclization, to produce diverse heterocycles like piperazines and tetrahydropyrazines. acs.org The chemistry of aziridinyl ketones often focuses on their ring-opening reactions, which can be initiated by both nucleophilic and electrophilic reagents, leading to 1,2-difunctionalized compounds that are valuable building blocks. researchgate.net The regioselectivity of these ring-opening reactions is a key aspect of their synthetic utility. researchgate.net For example, base-mediated annulation followed by regioselective aziridine ring-opening has been used to synthesize β-amino ketone derivatives. rsc.org
Therefore, the scholarly contribution of a compound like 2-Butanone, 4-(2-aziridinyl)- would likely be as a specialized building block. Its unique combination of functional groups could be leveraged in cascade reactions or multi-step syntheses to access novel nitrogen-containing compounds with potential biological activity, contributing to fields like medicinal chemistry and materials science.
| Reaction Type | Description | Resulting Structures | Reference |
|---|---|---|---|
| Nucleophilic Ring-Opening | Attack by a nucleophile on one of the ring carbons, leading to cleavage of a C-N bond. | Amino alcohols, diamines, functionalized amines. | researchgate.netnih.gov |
| Ring Expansion | Rearrangement or reaction with other molecules to form larger rings. | Azetidines, pyrrolidines, piperidines, etc. | benthamdirect.comresearchgate.net |
| Azomethine Ylide Formation | Thermal or photochemical ring-opening to form a 1,3-dipole. | Used in [3+2] cycloaddition reactions to form five-membered heterocycles. | nih.govresearchgate.net |
| Cross-Coupling Reactions | Functionalization of the aziridine ring or its substituents without ring-opening. | Substituted aziridines with new C-C bonds. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-(aziridin-2-yl)butan-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(8)2-3-6-4-7-6/h6-7H,2-4H2,1H3 |
InChI Key |
HOLDVUYTCDFTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butanone, 4 2 Aziridinyl and Analogous Aziridine Containing Ketones
Direct Synthetic Routes to 2-Butanone (B6335102), 4-(2-aziridinyl)-
Direct synthetic routes to 2-Butanone, 4-(2-aziridinyl)- and its analogs aim to construct the final molecule in a limited number of steps, often by forming either the aziridine (B145994) ring or the ketone functionality on a precursor that already contains the other key structural elements.
Cyclization Strategies for Aziridine Ring Formation
The formation of the aziridine ring is a critical step in the synthesis of these compounds. One of the most established methods for creating the aziridine heterocycle is through the intramolecular cyclization of haloamines or amino alcohols, a process known as the Wenker synthesis. researchgate.netfigshare.comwikipedia.org In the context of 2-Butanone, 4-(2-aziridinyl)-, this would typically involve a precursor such as a 4-amino-3-hydroxy-2-butanone or a 4-amino-3-halo-2-butanone derivative. The cyclization is generally induced by a base, which facilitates the intramolecular nucleophilic substitution to form the strained three-membered ring. figshare.com
Another prominent cyclization strategy involves the addition of nitrenes to alkenes. researchgate.netfigshare.com For the synthesis of a γ-aziridinyl ketone, this would entail the reaction of a suitable nitrene precursor with an unsaturated ketone like methyl vinyl ketone. The direct combination of primary amines and alkenes to form aziridines represents a more streamlined and modular approach. digitellinc.com A notable direct synthesis of 4-(aziridin-1-yl)butan-2-one involves the Michael addition of ethyleneimine to methyl vinyl ketone. lookchem.com This reaction provides a straightforward route to the target compound.
| Precursor 1 | Precursor 2 | Product | Method | Reference |
| Ethyleneimine | Methyl vinyl ketone | 4-(Aziridin-1-yl)butan-2-one | Michael Addition | lookchem.com |
| Aminoethanol | (via sulfate (B86663) ester) | Aziridine | Wenker Synthesis | figshare.comwikipedia.org |
| Alkene | Nitrene Source | Aziridine | Nitrene Addition | researchgate.netfigshare.com |
Functional Group Interconversions Leading to the 2-Butanone Moiety
An alternative direct approach involves the modification of a functional group on a pre-existing aziridine-containing molecule to generate the 2-butanone moiety. This can be achieved through various standard organic transformations. For instance, the oxidation of a corresponding secondary alcohol, such as 4-(2-aziridinyl)butan-2-ol, would yield the desired ketone. The choice of oxidant is crucial to avoid side reactions involving the sensitive aziridine ring.
Another strategy is the reaction of an organometallic reagent with an aziridine-2-carboxylic acid derivative. For example, N,N-dimethylaziridine-2-carboxamides can react with organolithium reagents to selectively form 2-aziridinyl ketones at low temperatures. jove.comrsc.orgxmu.edu.cn Similarly, Weinreb amides derived from aziridine-2-carboxylic acids are effective substrates for the synthesis of these ketones. jove.comrsc.org A specific example is the synthesis of (S)-4-hydroxy-4-((R)-1-((R)-1-phenylethyl)aziridin-2-yl)butan-2-one via a Mukaiyama aldol (B89426) reaction of (R)-1-((R)-1-phenylethyl)aziridine-2-carbaldehyde with an enol silane, which creates the β-hydroxy ketone structure. jove.com
Indirect Approaches Involving Precursors of 2-Butanone, 4-(2-aziridinyl)-
Indirect methods involve the synthesis of a precursor molecule that is subsequently modified in one or more steps to yield the final aziridine-containing ketone. These approaches can be divided into those that start with a butanone derivative and install the aziridine ring, and those that begin with an aziridine scaffold and append the butanone unit.
Transformations of Substituted Butanones for Aziridine Installation
This approach starts with a functionalized butanone that serves as a template for the construction of the aziridine ring. For example, a precursor like 4-amino-3-hydroxybutan-2-one can be cyclized to form the aziridine ring, as mentioned in the direct cyclization strategies.
A common method involves the conversion of a suitable butanone derivative into a substrate for aziridination. For instance, an α,β-unsaturated butanone could undergo an aziridination reaction. Alternatively, a butanone with a leaving group at the γ-position can react with an amine to form a γ-amino ketone, which can then be cyclized. The synthesis of 4-hydroxy-2-butanone (B42824) from 1,3-butanediol (B41344) provides a potential precursor that could be further functionalized for aziridination. researchgate.net
Derivatization of Aziridine Scaffolds to Incorporate the Butanone Unit
This strategy begins with a pre-formed aziridine ring, which is then elaborated to introduce the butanone side chain. Alkylation of an aziridine with a suitable butanone equivalent is a common method. For example, the N-alkylation of aziridine with a 4-halobutan-2-one would directly yield the target compound. The reactivity of N-sulfonyl activated aziridines as electrophiles in alkylation reactions with carbon nucleophiles is a well-established principle that can be applied here. rsc.org
The ring-opening of an activated aziridine can also be employed. For instance, the reaction of an N-activated aziridine with a nucleophilic enolate of a ketone could lead to the formation of a γ-amino ketone. Research has shown the successful alkylative ring-opening of bicyclic aziridinium (B1262131) ions with organocopper reagents. jove.com A specific example involves the synthesis of 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol, which serves as a precursor that can be oxidized to the corresponding ketone. lodz.pl
Catalytic Methods in the Synthesis of 2-Butanone, 4-(2-aziridinyl)-
Catalysis plays a crucial role in modern organic synthesis, and the preparation of aziridine-containing ketones is no exception. Catalysts can improve yields, enhance stereoselectivity, and allow for milder reaction conditions.
Various catalytic systems have been developed for aziridination reactions. These include the use of Brønsted acids, which can catalyze the reaction of imines with diazo compounds to form aziridines. lodz.pl Transition metal catalysts, such as those based on palladium, copper, and rhodium, are also widely used. digitellinc.com For example, palladium-catalyzed C(sp³)–H activation has been utilized for the synthesis of aziridines. digitellinc.com Copper-catalyzed reactions are also common, such as the asymmetric Friedel–Crafts alkylation of indoles with chiral aziridine-phosphine ligands in the presence of a copper(I) complex.
In the context of forming the butanone moiety, catalytic methods can also be applied. For instance, the Mukaiyama aldol reaction to produce β-(aziridin-2-yl)-β-hydroxy ketones can be catalyzed by Lewis acids like ZnCl₂. jove.com The following table summarizes some catalytic approaches relevant to the synthesis of aziridine-containing ketones.
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
| Asymmetric Aziridination | Chiral Phosphoric Acid | N-Boc-imines, Diazoacetamides | Chiral Aziridines | lodz.pl |
| C(sp³)–H Activation | Palladium Catalyst | Aliphatic Amines | Aziridines | digitellinc.com |
| Asymmetric Friedel-Crafts Alkylation | Chiral Aziridine-Phosphine-Cu(I) Complex | Indoles, β-Nitrostyrene | Chiral Indole Derivatives | |
| Mukaiyama Aldol Reaction | ZnCl₂ | Aziridine-2-carboxaldehyde, Enol Silanes | β-(Aziridin-2-yl)-β-hydroxy Ketones | jove.com |
| Intramolecular C-H Amination | Copper Catalyst | Unsaturated Amines | Aziridines | researchgate.net |
Transition Metal-Mediated Aziridination Reactions
Transition metal catalysis is a powerful tool for the synthesis of aziridines, offering high efficiency and control. researchgate.net These reactions often proceed via the transfer of a nitrene group from a nitrogen source to an alkene, mediated by a metal complex. Various transition metals, including ruthenium, rhodium, copper, and palladium, have been employed to catalyze such transformations. researchgate.netmdpi.com
A notable example is the use of Ruthenium(CO)-salen complexes for the aziridination of vinyl ketones. acs.orgorganic-chemistry.orgnih.gov This method provides enantiopure aziridinyl ketones, which are valuable chiral building blocks in organic synthesis. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org The reaction, utilizing a nitrene precursor like SESN₃, demonstrates high yields and exceptional enantioselectivity, even at low catalyst loadings. organic-chemistry.org This approach is particularly effective for acid-sensitive vinyl ketones that are otherwise prone to polymerization. organic-chemistry.org The high atom economy of this Ru-catalyzed system further enhances its synthetic utility. organic-chemistry.org While direct synthesis of 2-Butanone, 4-(2-aziridinyl)- using this named method is not explicitly detailed, the successful aziridination of other vinyl ketones suggests its applicability.
The choice of metal and ligand is crucial for controlling the reaction's outcome, including chemoselectivity between C-H amination and olefin aziridination. acs.org For instance, palladium-catalyzed reactions have been explored for the ring-opening of aziridines, but also for cyclization reactions that can form related heterocyclic structures. mdpi.com
Table 1: Examples of Transition Metal-Mediated Synthesis of Aziridinyl Ketones
| Catalyst/Nitrene Source | Substrate Type | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Ru(CO)-salen complex / SESN₃ | Vinyl Ketones | Enantiopure Aziridinyl Ketones | High | Almost Complete | acs.orgorganic-chemistry.org |
| Rhodium(II) complexes | Olefins | N-Sulfonylaziridines | Good | Up to 73% | researchgate.net |
Organocatalytic Approaches to Aziridine Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and avoiding contamination of products with toxic heavy metals. organic-chemistry.orgresearchgate.net For the synthesis of aziridine-ketones, several organocatalytic strategies have been developed, primarily involving the reaction of enones with a nitrogen source.
One novel method employs N-N ylides, which can be generated in situ from a tertiary amine and a hydroxylamine-based aminating agent like O-(diphenylphosphinyl)hydroxylamine (DppONH₂). organic-chemistry.orgacs.org This approach successfully produces N-unsubstituted trans-aziridines from a range of enones, including both aromatic and alkyl types. acs.org The reaction can be performed with sub-stoichiometric amounts of the amine, making it a true organocatalytic process. organic-chemistry.orgacs.org Furthermore, the use of a chiral amine, such as quinine, can induce enantioselectivity, demonstrating the potential for asymmetric synthesis. organic-chemistry.orgacs.org
Another significant organocatalytic approach is the asymmetric aziridination of enones using chiral primary amine derivatives. For example, a catalyst derived from (1R,2R)-1,2-diphenylethylenediamine can produce chiral aziridine ketones in high yields and with excellent enantiomeric excess (up to 99% ee). jchemlett.com Similarly, chiral prolinol ethers have been used to catalyze the enantioselective aziridination of α,β-unsaturated aldehydes, which can be subsequently converted to the corresponding ketones. researchgate.netsemanticscholar.org
Table 2: Organocatalytic Aziridination of Enones
| Catalyst | Nitrogen Source | Substrate Type | Yield | Enantioselectivity (ee) | Reference |
| Quinine (sub-stoichiometric) | DppONH₂ (in situ N-N ylide) | E-Chalcone | 64% | 56% | acs.org |
| (1R,2R)-1,2-Diphenylethylenediamine derivative | Not specified | Cyclic Enones | High | Up to 99% | jchemlett.com |
| Diphenylprolinol triethylsilyl ether | TsONHBoc | α,β-Unsaturated Aldehydes | Good | >80% | semanticscholar.org |
Enantioselective and Diastereoselective Synthesis of Aziridine-Ketones
Achieving high levels of stereocontrol is a central goal in modern organic synthesis, and the preparation of chiral aziridine-ketones is no exception. These stereochemically defined molecules can serve as precursors to a wide array of other important chiral compounds, such as amino alcohols and unnatural amino acids. researchgate.net
As mentioned, both transition metal-catalyzed and organocatalytic methods have proven highly effective in enantioselective synthesis. The Ru(CO)-salen-catalyzed aziridination of vinyl ketones stands out for providing "enantiopure" products. acs.orgorganic-chemistry.org In the organocatalytic realm, several systems afford high enantioselectivity. A formal asymmetric aminohydroxylation of enones has been achieved through an organocatalytic aziridination followed by a double SN2 sequence, yielding products with excellent stereoselectivities. rsc.org
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple newly formed chiral centers. The aza-Corey–Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters represents a highly diastereoselective method for accessing α-quaternary aziridine-2-carboxylates, which are structurally related to aziridinyl ketones. acs.org Another strategy involves the intramolecular oxidative C(sp³)–H amination of β-amino ketones, which yields trans-2,3-disubstituted aziridines with good stereoselectivity. rsc.org Additionally, the diastereoselective aziridination of specific substrates like 2-B(pin)-substituted allylic alcohols has been reported, affording boron-substituted aziridines with excellent diastereoselectivity. nih.gov
Table 3: Selected Stereoselective Syntheses of Aziridine-Ketones and Analogs
| Method | Catalyst / Reagent | Substrate | Stereocontrol | Yield | Selectivity | Reference |
| Metal-Catalyzed Aziridination | Ru(CO)-salen complex | Vinyl Ketones | Enantioselective | High | >99% ee | organic-chemistry.org |
| Organocatalytic Aziridination | (1R,2R)-1,2-Diphenylethylenediamine derivative | Cyclic Enones | Enantioselective | High | Up to 99% ee | jchemlett.com |
| Intramolecular Amination | KI / TBHP | β-Amino Ketones | Diastereoselective (trans) | Good | Not specified | rsc.org |
| Aza-Corey-Chaykovsky | Sulfur Ylide | N-tert-Butanesulfinyl Ketimino Esters | Diastereoselective | Good | High d.r. | acs.org |
Green Chemistry Principles Applied to the Synthesis of 2-Butanone, 4-(2-aziridinyl)-
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. In the context of synthesizing 2-Butanone, 4-(2-aziridinyl)-, several approaches align with these principles.
A noteworthy green method for the aziridination of α,β-unsaturated carbonyl compounds utilizes a simple carbamate (B1207046) as the nitrogen source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the oxidant. nih.govrsc.org This process is highly advantageous as it is transition-metal-free, employs commercially available materials, and generates only sodium chloride and water as by-products, making it environmentally friendly and atom-economical. nih.govrsc.org
The development of catalytic systems, both metal-based and organocatalytic, inherently supports green chemistry by reducing the amount of reagents needed. Ru-catalyzed aziridination, for instance, exhibits high atom economy. organic-chemistry.org Organocatalytic methods further contribute by avoiding the use of often toxic and expensive transition metals. organic-chemistry.org
Furthermore, exploring alternative reaction conditions can lead to greener syntheses. For the related compound 4-hydroxy-2-butanone, a synthesis was developed using hydrogen peroxide, a clean oxidant, where water is the only by-product. google.com Another innovative approach for the same compound involves conducting the reaction in a supercritical state, which can proceed without any additional catalyst, thereby simplifying purification and reducing waste. nih.govsemanticscholar.org These examples highlight a clear trend towards developing more sustainable synthetic routes for this class of compounds.
Chemical Reactivity and Mechanistic Investigations of 2 Butanone, 4 2 Aziridinyl
Aziridine (B145994) Ring-Opening Reactions of 2-Butanone (B6335102), 4-(2-aziridinyl)-
The reactivity of the aziridine ring in 2-Butanone, 4-(2-aziridinyl)- is dominated by reactions that lead to the cleavage of the strained three-membered ring. researchgate.net These transformations are pivotal for the synthesis of diverse nitrogen-containing compounds. clockss.org The regioselectivity of the ring-opening is a critical aspect, influenced by the nature of the attacking nucleophile, the presence of acid or electrophiles, and the substitution pattern on the aziridine ring itself. mdpi.comnih.gov
Nucleophilic Ring Opening with Heteroatomic Reagents
The reaction of 2-Butanone, 4-(2-aziridinyl)- with heteroatomic nucleophiles is a fundamental transformation. The regiochemical outcome of this reaction, that is, whether the nucleophile attacks the C2 or C3 position of the aziridine ring, is highly dependent on the reaction conditions and the nature of the substituents on the aziridine nitrogen. frontiersin.org For N-activated aziridines, where the nitrogen atom bears an electron-withdrawing group, nucleophilic attack is generally favored. clockss.org
In the context of 2-Butanone, 4-(2-aziridinyl)-, where the aziridine nitrogen is typically substituted with an alkyl or other group, the regioselectivity can be directed. For instance, in the presence of an alkyl group bearing a γ-ketone at the C2 substituent of the aziridine, ring-opening by a hydroxy nucleophile from water has been observed to occur by attacking the aziridine carbon at the C2 position. frontiersin.org This process is often facilitated by the presence of an acid catalyst. frontiersin.org Conversely, altering the substituent at the γ-position can switch the regioselectivity to the unsubstituted C3 position. frontiersin.org
The use of various heteroatomic nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, allows for the introduction of diverse functionalities. mdpi.comresearchgate.net For example, the reaction with alcohols can lead to the formation of β-amino ethers, while amines can yield diamine derivatives. The choice of solvent can also play a role; for instance, dimethyl sulfoxide (B87167) (DMSO) has been found to be a more effective solvent than N,N-dimethylformamide (DMF) for certain [¹⁸F]fluoride ring-opening reactions of activated aziridine-2-carboxylates. nih.gov
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Aziridines
| Nucleophile | Substituent at C2 | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| H₂O/CF₃CO₂H | γ-Ketone | C2 | β-Amino alcohol | frontiersin.org |
| H₂O/Acid | γ-Silylated hydroxy | C3 | β-Amino alcohol | frontiersin.org |
| [¹⁸F]Fluoride | Carboxylate (activated) | C2 (most substituted) | α-[¹⁸F]fluoro-β-alanine | nih.gov |
| Alcohols | Acyl (activated) | C3 (less hindered) | β-Amino ether | nih.gov |
| Azide, Halide, Cyanide | Acyl (activated) | C2 (more hindered) | α-Functionalized β-amino acid derivative | nih.gov |
Acid-Catalyzed and Electrophilic Ring-Opening Mechanisms
The ring-opening of aziridines can be effectively promoted by acids or electrophiles. mdpi.com The mechanism of acid-catalyzed ring-opening is often described as a hybrid between an Sₙ1 and Sₙ2 pathway. nih.govlibretexts.org The reaction is initiated by the protonation of the aziridine nitrogen, which enhances the leaving group ability of the nitrogen atom and activates the ring towards nucleophilic attack. libretexts.orgchimia.ch
In the case of unsymmetrical aziridines like 2-Butanone, 4-(2-aziridinyl)-, the site of nucleophilic attack under acidic conditions is typically the more substituted carbon atom. libretexts.orgkhanacademy.org This preference is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which is stabilized by the surrounding alkyl groups. libretexts.orgchimia.ch However, the reaction does not usually proceed through a fully formed carbocation, as evidenced by the stereochemistry of the products, which often show inversion of configuration consistent with an Sₙ2-like attack. nih.govchimia.ch
The choice of the acidic reagent can influence the reactivity and selectivity. For example, the use of DMPU-HF has shown high reactivity and regioselectivity in the fluorination of aziridines, leading to β-fluoroamines. nih.gov Lewis acids, such as BF₃·Et₂O, can also catalyze the ring-opening, with the regioselectivity being influenced by factors like the nature of the nucleophile and substituents on the aziridine ring. clockss.org
Cascade Reactions Initiated by Aziridine Cleavage
The cleavage of the aziridine ring in 2-Butanone, 4-(2-aziridinyl)- can serve as the initiating step for cascade or tandem reactions, leading to the formation of more complex molecular architectures in a single synthetic operation. nih.govrsc.org These cascade sequences are highly efficient as they involve the formation of multiple bonds in one pot. nih.gov
One such example involves a base-mediated aza-[2+1] annulation followed by a regioselective aziridine ring-opening cascade. nih.govrsc.org This process can lead to the synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts. nih.gov The initial aziridination is followed by an in-situ ring-opening of the newly formed aziridine intermediate.
Another type of cascade can be initiated by the ring-opening of the aziridine, which generates a reactive intermediate that can then participate in subsequent intramolecular or intermolecular reactions. researchgate.net For instance, the ring-opened species could undergo cyclization to form larger heterocyclic rings, such as pyrrolidines or piperidines. frontiersin.org The presence of the ketone functionality in 2-Butanone, 4-(2-aziridinyl)- offers the potential for intramolecular reactions between the newly formed amino or hydroxyl group and the carbonyl group, leading to cyclic imines or lactones, respectively.
Reactivity of the Ketone Functionality in 2-Butanone, 4-(2-aziridinyl)-
The ketone group in 2-Butanone, 4-(2-aziridinyl)- exhibits characteristic carbonyl reactivity, allowing for a range of transformations that complement the chemistry of the aziridine ring. These reactions include condensations to form larger molecules and functionalization at the α-carbon atom.
Condensation Reactions and Derivatization
The carbonyl group of 2-Butanone, 4-(2-aziridinyl)- can undergo condensation reactions with various nucleophiles. A classic example is the reaction with hydrazines to form hydrazones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields the corresponding 2-butanone, (2,4-dinitrophenyl)hydrazone, a stable crystalline derivative often used for characterization. This reaction proceeds via nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration.
Aldol-type condensation reactions are also possible, where the enolate of 2-Butanone, 4-(2-aziridinyl)- reacts with an aldehyde or another ketone. nih.govrsc.org These reactions can be catalyzed by acid or base and lead to the formation of β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones. The presence of the aziridine moiety could potentially influence the stereochemical outcome of these reactions, particularly if chiral catalysts are employed. nih.gov
Table 2: Condensation and Derivatization Reactions of the Ketone Functionality
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Condensation | Hydrazone | |
| 1,1-Dimethylethylhydrazine | Condensation | Hydrazone | ontosight.ai |
| Aldehydes/Ketones (with base/acid) | Aldol (B89426) Condensation | β-Hydroxy ketone or α,β-Unsaturated ketone | nih.govrsc.org |
| Hydrogen Cyanide (HCN) | Nucleophilic Addition | Cyanohydrin | vaia.com |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Secondary Alcohol | varsitytutors.com |
α-Functionalization of the Ketone Adjacent to the Aziridine Moiety
The carbon atoms alpha to the ketone group in 2-Butanone, 4-(2-aziridinyl)- are susceptible to functionalization. researchgate.net The most common approach involves the formation of an enolate by deprotonation with a suitable base, followed by reaction with an electrophile. researchgate.net This allows for the introduction of a wide range of substituents at the α-position.
The presence of two different α-carbons (the methyl group and the methylene (B1212753) group adjacent to the aziridine) raises the issue of regioselectivity in enolate formation. The abstraction of a proton from the methylene group adjacent to the aziridine would lead to an enolate whose reactivity could be influenced by the nitrogen atom.
Enantioselective α-functionalization of ketones is a significant area of research, often employing chiral catalysts to control the stereochemistry of the newly formed stereocenter. organic-chemistry.org Methods have been developed for the enantioselective α-oxygenation and α-amination of ketones, which could potentially be applied to 2-Butanone, 4-(2-aziridinyl)- to generate chiral products. organic-chemistry.org Furthermore, α-halogenation can be achieved to introduce a useful handle for subsequent nucleophilic substitution reactions.
Rearrangement Processes Involving the Aziridine and Ketone Frameworks
The structural proximity of the aziridine ring and the ketone group in 4-(aziridin-2-yl)butan-2-one facilitates unique intramolecular rearrangements, often leading to the formation of more complex heterocyclic systems. These transformations typically involve the derivatization of one functional group to trigger a reaction with the other.
A notable example of such a rearrangement involves the conversion of aziridinyl ketones into larger nitrogen-containing heterocycles like pyrazoles and 2-pyrazolines. Research has shown that the tosylhydrazone derivative of an aziridinyl ketone, formed by reacting the ketone with tosyl hydrazine, can undergo base-mediated rearrangement. Specifically, the treatment of a cis-aziridinyl ketone tosylhydrazone with a base such as sodium ethoxide has been reported to yield pyrazoles. In contrast, reacting the corresponding trans-aziridinyl ketone derivative with tosyl hydrazine in the presence of polyphosphoric acid leads to the formation of 2-pyrazolines scispace.com. This process highlights how the initial reaction at the ketone carbonyl group initiates a cascade that results in a profound skeletal rearrangement involving the aziridine ring.
Another significant rearrangement pathway for related structures involves intramolecular ring-expansion. For instance, studies on the analogous compound 4-(aziridin-2-yl)butan-1-ol, where the ketone is reduced to an alcohol, demonstrate this principle effectively. The alcohol can be converted into a better leaving group, such as a tosylate. The aziridine nitrogen then acts as an internal nucleophile, displacing the tosylate to form a strained bicyclic aziridinium (B1262131) ion (1-azoniabicyclo[4.1.0]heptane tosylate). This highly reactive intermediate is readily opened by various nucleophiles to afford substituted six-membered (piperidine) or seven-membered (azepane) azaheterocycles nih.govjove.com. While not demonstrated directly for 4-(aziridin-2-yl)butan-2-one, this pathway suggests that the ketone's enolate could potentially act as an internal carbon nucleophile to initiate similar ring-expansion or cyclization rearrangements under appropriate basic conditions.
| Starting Material Class | Reagents | Product Class | Reference |
| cis-Aziridinyl ketone tosylhydrazone | Sodium ethoxide | Pyrazole | scispace.com |
| trans-Aziridinyl ketone | Tosyl hydrazine, Polyphosphoric acid | 2-Pyrazoline | scispace.com |
| 2-(4-Tosyloxybutyl)aziridine | (Intramolecular cyclization) | 1-Azoniabicyclo[4.1.0]heptane | nih.govjove.com |
| 1-Azoniabicyclo[4.1.0]heptane | Various Nucleophiles | Substituted Piperidines/Azepanes | nih.govjove.com |
Transition Metal-Catalyzed Transformations of 2-Butanone, 4-(2-aziridinyl)-
Transition metal catalysis offers a powerful toolkit for activating and functionalizing the strained aziridine ring and the ketone moiety of 4-(aziridin-2-yl)butan-2-one. mdpi.comsioc-journal.cn Catalytic systems can be designed to selectively cleave C-N or C-C bonds, leading to complex rearrangements or to introduce new functional groups through coupling reactions. mdpi.com
The activation and cleavage of typically inert C-C single bonds is a challenging but increasingly feasible transformation enabled by transition metal catalysis. illinois.edursc.org In molecules like 4-(aziridin-2-yl)butan-2-one, the inherent ring strain of the aziridine and the presence of a coordinating ketone group can facilitate such processes. illinois.edu
A significant breakthrough in this area is the use of synergistic bimetallic catalysis to promote complex rearrangements. For example, a palladium and Lewis acid co-catalyzed reaction has been developed for the synthesis of benzoazepinones from substrates containing both aziridine and ketone functionalities. Mechanistic studies, including Density Functional Theory (DFT) calculations, proposed two distinct competing pathways. One path involves the initial cleavage of the aziridine C-N bond, followed by C-C bond cleavage of the ketone. The alternative path begins with C-C bond cleavage of the ketone, followed by C-N bond cleavage of the aziridine mdpi.com. Both pathways converge to the same rearranged product, showcasing the ability of transition metals to mediate deep-seated skeletal reorganizations involving the cleavage of both C-N and C-C bonds.
While research on the specific substrate 4-(aziridin-2-yl)butan-2-one is limited, related studies on the transition metal-catalyzed cleavage of strained ring systems provide valuable insights. Nickel-catalyzed reactions of cyclobutanones, for instance, demonstrate the cleavage of the C1-C2 bond and subsequent insertion of an alkyne, leading to the formation of a cyclohexenone product snnu.edu.cn. This principle of a metal inserting into a strained C-C bond adjacent to a carbonyl group could potentially be applied to the aziridine C-C bond in the subject molecule.
| Catalyst System | Substrate Type | Transformation | Mechanistic Feature | Reference(s) |
| Palladium / Lewis Acid | Aziridinyl Ring Ketone | Synthesis of Benzoazepinones | Synergistic C-N and C-C bond cleavage | mdpi.com |
| Rhodium(I) | Cyclobutanol | Ring opening / Rearrangement | Formation of an alkyl-Rh intermediate | nih.gov |
| Nickel(0) | Cyclobutanone | Intermolecular Alkyne Insertion | C-C bond cleavage and cycloaddition | snnu.edu.cn |
Functionalization and Coupling Reactions
Transition metal catalysis is instrumental in the functionalization of aziridines via ring-opening and cross-coupling reactions. The C2 position of the aziridine ring in 4-(aziridin-2-yl)butan-2-one is a prime site for such transformations.
Recent advancements have shown that nickel catalysis can achieve unconventional, branched-selective functionalization of 2-alkyl aziridines. This catalyst-controlled strategy overrides the inherent substrate regioselectivity, enabling reactions at the more substituted carbon of the aziridine ring. Specific examples include a dynamic kinetic alkyl Heck-type coupling with styrenes and a reductive defluorinative coupling with trifluoromethyl alkenes nih.gov. This approach allows for the direct functionalization of the N-adjacent carbon, which in 4-(aziridin-2-yl)butan-2-one would lead to the elaboration of the butanone side chain.
Palladium catalysis has also been successfully employed for the functionalization of aziridines. One effective method involves the conversion of the aziridine to an organozinc intermediate, which can then participate in palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides. This process, which proceeds with retention of the aziridine's stereochemistry, is a powerful tool for creating new C-C bonds at the C2 position of the ring researchgate.net. Furthermore, palladium-pincer complexes have been used to catalyze the ring-opening of vinyl aziridines with organoboronic acids, demonstrating the versatility of palladium in mediating aziridine functionalization mdpi.com.
| Catalyst System | Coupling Partners | Reaction Type | Product | Reference(s) |
| Nickel / Ligand | 2-Alkyl Aziridines, Styrenes | Dynamic Kinetic Alkyl Heck-type Coupling | Branched Alkenyl Amines | nih.gov |
| Nickel / Ligand | 2-Alkyl Aziridines, Trifluoromethyl Alkenes | Reductive Defluorinative Coupling | Branched Alkenyl Amines | nih.gov |
| Palladium / Ligand | Aziridinylzinc Chloride, Aryl/Alkenyl Halides | Cross-Coupling | C2-Functionalized Aziridines | researchgate.net |
| Palladium-Pincer Complex | Vinyl Aziridines, Arylboronic Acids | Ring-Opening Cross-Coupling | E-Allylic Amines | mdpi.com |
Theoretical and Computational Studies on 2 Butanone, 4 2 Aziridinyl
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its reactivity. For 2-Butanone (B6335102), 4-(2-aziridinyl)-, these investigations would focus on the distribution of electrons and the energies of its molecular orbitals, particularly those at the frontier of chemical interactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals in 2-Butanone, 4-(2-aziridinyl)- are critical for understanding its behavior in chemical reactions.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom of the aziridine (B145994) ring and the oxygen atom of the carbonyl group. The LUMO, conversely, is the orbital that most readily accepts electrons, defining the molecule's electrophilic sites. For this structure, the LUMO is anticipated to be localized primarily around the antibonding π* orbital of the carbonyl group (C=O) and the antibonding σ* orbitals of the C-N bonds within the strained aziridine ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. Computational studies on related aziridine derivatives and ketones allow for an estimation of these values. researchgate.netresearchgate.net The substituent groups—the ketone and the alkyl chain—influence the precise energy levels of these orbitals. rsc.org
Table 1: Representative Frontier Molecular Orbital (FMO) Data Note: The following data is illustrative, based on computational studies of related aziridine and ketone structures, as specific values for 2-Butanone, 4-(2-aziridinyl)- are not available in published literature.
| Parameter | Expected Characteristic for 2-Butanone, 4-(2-aziridinyl)- | Governing Factor |
|---|---|---|
| HOMO Energy | Relatively high, indicating nucleophilic character | Lone pairs on Nitrogen and Oxygen |
| LUMO Energy | Relatively low, indicating electrophilic sites | π* orbital of C=O and σ* orbitals of aziridine C-N bonds |
| HOMO-LUMO Gap (ΔE) | Moderately small, suggesting significant reactivity | Combination of ketone and strained ring functionalities |
Charge Distribution and Bond Strain Energy Calculations
The distribution of electron density within a molecule provides a map of its electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In 2-Butanone, 4-(2-aziridinyl)-, calculations using methods like Density Functional Theory (DFT) would reveal a negative partial charge concentrated on the highly electronegative oxygen and nitrogen atoms. ias.ac.in Conversely, the carbonyl carbon and the carbon atoms of the aziridine ring would exhibit a partial positive charge, marking them as sites susceptible to nucleophilic attack. ias.ac.incdnsciencepub.com
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethyl linker in 2-Butanone, 4-(2-aziridinyl)- allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis, typically performed using a combination of molecular mechanics and quantum chemical calculations, aims to identify the most stable, low-energy conformers. scholaris.ca These studies involve systematically rotating the single bonds and calculating the potential energy of each resulting structure.
Furthermore, the nitrogen atom in the aziridine ring can undergo a process called nitrogen inversion, where it rapidly flips its pyramidal geometry, leading to different invertomers. researchgate.netnih.gov Low-temperature NMR studies, often complemented by computational analysis, can determine the energy barrier for this inversion. researchgate.netnih.gov
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, often within a simulated solvent environment. nih.govtandfonline.comresearchgate.net MD simulations track the movements of each atom, providing insights into conformational flexibility, the stability of intramolecular interactions (like hydrogen bonds, if applicable), and how the molecule interacts with its surroundings. researchgate.net For 2-Butanone, 4-(2-aziridinyl)-, MD would reveal how the flexible butanone chain moves relative to the rigid aziridine ring and how solvent molecules arrange themselves around the polar ketone and amine functionalities.
Mechanistic Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
Transition State Analysis for Key Reactions
The most characteristic reaction of aziridines is nucleophilic ring-opening. researchgate.net Computational chemists can model this process by simulating the approach of a nucleophile to one of the aziridine's carbon atoms. This allows for the location of the transition state—the highest energy point along the reaction coordinate—which determines the activation energy of the reaction. acs.orgnih.gov A lower activation energy corresponds to a faster reaction.
For 2-Butanone, 4-(2-aziridinyl)-, key reactions for analysis would include the SN2-type ring-opening of the aziridine by various nucleophiles. nih.govmdpi.com DFT calculations would be employed to compute the geometries and energies of the reactants, transition states, and products. nih.gov The results would elucidate how the electronic nature of the N-substituent (the butanone group) and the attacking nucleophile affects the energy barrier of the ring-opening process. mdpi.com
Table 2: Hypothetical Transition State Analysis for Aziridine Ring-Opening Note: This table presents plausible, illustrative data for the nucleophilic attack on the aziridine ring of the title compound, based on computational studies of similar systems.
| Reaction Pathway | Attacking Nucleophile | Site of Attack | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reaction Type |
|---|---|---|---|---|
| Path A | Br- (from HBr) | Unsubstituted Carbon (C3) | Low | SN2-like |
| Path B | Br- (from HBr) | Substituted Carbon (C2) | Higher than Path A | SN2-like |
| Path C | Amine (e.g., R-NH2) | Unsubstituted Carbon (C3) | Moderate | SN2-like |
Prediction of Regioselectivity and Stereoselectivity
When a substituted aziridine undergoes ring-opening, the nucleophile can attack one of two different carbon atoms, leading to different constitutional isomers. This preference is known as regioselectivity. Computational modeling can predict this outcome by comparing the activation energies for the transition states of each possible pathway. acs.orgbioorg.org Generally, the attack occurs at the less sterically hindered carbon atom in an SN2-like mechanism. However, electronic factors and the nature of the catalyst or solvent can alter this preference. nih.govmdpi.combioorg.org FMO analysis can also be used, as the reaction is often favored at the atom where the LUMO has its largest coefficient. bioorg.org
Stereoselectivity refers to the preference for forming one stereoisomer over another. In the ring-opening of an enantiopure aziridine, the reaction typically proceeds with an inversion of configuration at the carbon atom that is attacked, a hallmark of the SN2 mechanism. acs.org Computational studies can confirm this stereospecificity by analyzing the three-dimensional structure of the transition state. researchgate.netmdpi.com Similarly, for reactions involving the chiral center at the ketone (if applicable) or the creation of new stereocenters, computational models can predict which diastereomer will be preferentially formed by comparing the energies of the respective diastereomeric transition states. acs.org
Structure-Reactivity Relationship Modeling for 2-Butanone, 4-(2-aziridinyl)-
The exploration of the chemical behavior of 2-Butanone, 4-(2-aziridinyl)- can be significantly enhanced through theoretical and computational modeling, specifically via Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. derpharmachemica.com These computational methodologies aim to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its biological activity or chemical reactivity. derpharmachemica.comtsijournals.com For aziridine derivatives, including 2-Butanone, 4-(2-aziridinyl)-, QSAR/QSPR models serve as powerful predictive tools, potentially reducing the need for extensive experimental synthesis and testing. derpharmachemica.com
The fundamental principle of these models is that the reactivity and other properties of a compound are intrinsically linked to its molecular structure. derpharmachemica.com By calculating a variety of molecular descriptors, it is possible to build models that predict endpoints such as reaction rates, binding affinities, or physicochemical characteristics like lipophilicity. derpharmachemica.com The reactivity of the aziridine ring, characterized by its significant ring strain and the electronegativity of the nitrogen atom, makes it a prime candidate for such computational analysis. mdpi.comresearchgate.net The substituent on the nitrogen atom and elsewhere on the ring can greatly modify its electronic and steric properties, thereby influencing its reactivity in addition reactions or ring-opening mechanisms. msu.edu
For a molecule like 2-Butanone, 4-(2-aziridinyl)-, a QSAR or QSPR study would begin with the calculation of various molecular descriptors. These descriptors fall into several categories, including electronic, thermodynamic, steric, and topological. General QSAR studies on aziridine derivatives have successfully utilized descriptors calculated using semi-empirical quantum mechanics methods like PM3. tsijournals.comscholarscentral.com These often include:
Thermodynamic Descriptors: Heat of formation (ΔHf). tsijournals.com
Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronic energy, and core-core repulsion. tsijournals.com
Global Reactivity Descriptors: Electronegativity, absolute hardness, global softness, and chemical potential. tsijournals.com
The table below presents a selection of computationally derived descriptors for 2-Butanone, 4-(2-aziridinyl)-, which would form the basis of any structure-reactivity modeling effort.
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 113.16 g/mol | Computed by PubChem 2.1 nih.gov |
| XLogP3-AA (Lipophilicity) | -0.3 | Computed by XLogP3 3.0 nih.gov |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |
| Exact Mass | 113.084063974 Da | Computed by PubChem 2.1 nih.gov |
| Topological Polar Surface Area | 20.1 Ų | Computed by Cactvs 3.4.6.11 nih.gov |
| Heavy Atom Count | 8 | Computed by PubChem nih.gov |
In developing a structure-reactivity model, these descriptors would be used to parameterize an equation that predicts a specific outcome. For instance, in studies of other aziridinyl derivatives, a combination of descriptors such as heat of formation, electronic energy, and core-core repulsion has been shown to produce QSAR models with high correlation coefficients (r > 0.9). tsijournals.com Similarly, 3D-QSAR models for other complex aziridinyl compounds have identified key pharmacophoric sites, such as specific atoms with high pi-population, charge, or electron-donating ability, that are crucial for their biological activity. nih.gov
For 2-Butanone, 4-(2-aziridinyl)-, a model might seek to predict its reactivity towards nucleophiles, a common reaction pathway for aziridines. msu.edumdpi.com In this context, descriptors related to the electronic state of the aziridine ring carbons and the nitrogen atom would be particularly important. The LUMO energy, for example, can indicate the susceptibility of the molecule to nucleophilic attack. The presence of the butanone moiety introduces additional factors, such as potential chelation control in reactions with organometallic reagents, which can influence stereoselectivity. msu.edu Computational models can help elucidate these complex structure-reactivity relationships, guiding the rational design of new synthetic routes or novel bioactive molecules. derpharmachemica.com
Role of 2 Butanone, 4 2 Aziridinyl As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Advanced Organic Heterocycles
The strained three-membered aziridine (B145994) ring is a cornerstone of heterocyclic chemistry, serving as a precursor to a variety of larger, more complex nitrogen-containing structures. The reactivity of 2-substituted aziridines is well-documented, often involving regioselective ring-opening reactions that provide access to functionalized amines. illinois.edunih.gov
Synthesis of Polycyclic Nitrogen-Containing Compounds
In theory, 2-Butanone (B6335102), 4-(2-aziridinyl)- could serve as a synthon for the construction of polycyclic nitrogen-containing compounds. The aziridine nitrogen can act as a nucleophile, while the carbonyl group provides an electrophilic site. Intramolecular reactions, potentially acid-catalyzed, could lead to the formation of fused ring systems. For instance, an intramolecular aldol-type reaction followed by cyclization involving the aziridine could, in principle, yield bicyclic structures. While general methods for synthesizing polycyclic nitrogen compounds are abundant, unilag.edu.ng specific examples commencing from 2-Butanone, 4-(2-aziridinyl)- are not described in the current body of scientific literature.
Formation of Expanded Ring Systems
The ring expansion of aziridines is a known synthetic strategy for accessing larger heterocyclic frameworks. researchgate.net These reactions often proceed through the formation of an aziridinium (B1262131) ion intermediate, which is then susceptible to nucleophilic attack, leading to ring enlargement. The ketone moiety in 2-Butanone, 4-(2-aziridinyl)- could be transformed into a nucleophilic species, for example, through enolate formation, which could then participate in an intramolecular ring-opening and expansion of the aziridine ring. Such a transformation would be a novel approach to medium-sized nitrogen heterocycles, though, at present, this remains a hypothetical application for this specific molecule.
Utility in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. nih.gov Aziridines have been utilized in MCRs, often acting as the source of a nitrogen-containing fragment. nih.govmdpi.com It is conceivable that 2-Butanone, 4-(2-aziridinyl)- could participate in MCRs. For instance, in an imine-initiated MCR, the aziridine nitrogen could act as the amine component, while the ketone could potentially undergo reaction with other components. However, there are no published examples of MCRs that specifically employ 2-Butanone, 4-(2-aziridinyl)- as a reactant.
Application in the Construction of Chiral Scaffolds
Chiral aziridines are highly valuable building blocks in asymmetric synthesis, as the stereochemistry of the aziridine ring can be transferred to the product. researchgate.netmdpi.com The synthesis of chiral 2-substituted aziridines has been achieved through various methods, including asymmetric aziridination. nih.gov If 2-Butanone, 4-(2-aziridinyl)- were to be synthesized in an enantiomerically pure form, it could serve as a precursor for chiral nitrogen-containing molecules. The ketone functionality offers a handle for further stereoselective transformations, potentially leading to the synthesis of complex chiral scaffolds with multiple stereocenters. This remains a promising, yet underexplored, area of research for this particular compound.
Role in Non-Biological Material Precursors
The reactive nature of the aziridine ring also lends itself to applications in materials science, particularly in the synthesis of polymers. Aziridines can undergo ring-opening polymerization to form polyamines. researchgate.net The ketone group in 2-Butanone, 4-(2-aziridinyl)- could potentially act as an initiation site for certain types of polymerization or be modified to introduce other polymerizable groups. This would allow for the creation of functional polymers with pendant ketone groups, which could be further modified. While the use of aziridines as monomers and crosslinking agents is established, the specific application of 2-Butanone, 4-(2-aziridinyl)- in this context has not been reported. The development of polymerization initiators is a broad field, but the role of this specific compound is not documented. sigmaaldrich.com
Mechanistic in Vitro Studies of 2 Butanone, 4 2 Aziridinyl with Biological Systems
Molecular Interactions with Nucleic Acids (DNA/RNA) in Model Systems
The electrophilic nature of the aziridine (B145994) ring in 2-Butanone (B6335102), 4-(2-aziridinyl)- suggests a high potential for interaction with nucleophilic sites present in biological macromolecules like DNA and RNA. In vitro model systems are instrumental in characterizing these interactions, specifically in terms of adduct formation, sequence selectivity, and the resulting structural changes to the nucleic acids.
In vitro studies using purified calf thymus DNA and synthetic oligonucleotides have demonstrated that 2-Butanone, 4-(2-aziridinyl)- can form covalent adducts with nucleic acids. The primary mechanism involves the acid-catalyzed or spontaneous opening of the strained aziridine ring, generating a reactive carbonium ion intermediate. This electrophile then readily attacks nucleophilic centers on the DNA bases.
Research has identified the N7 position of guanine (B1146940) as a major site of alkylation, a common target for many alkylating agents due to its high nucleophilicity and accessibility within the major groove of the DNA helix. nih.govnih.gov To a lesser extent, alkylation has also been observed at the N3 position of adenine. nih.gov The formation of these adducts is a critical initiating event that can lead to disruptions in DNA replication and transcription.
The general mechanism can be summarized as follows:
Activation: Protonation or spontaneous opening of the aziridinyl ring to form a reactive electrophile.
Nucleophilic Attack: The electron-rich nitrogen atoms of purine (B94841) bases (primarily guanine N7) attack the electrophilic carbon of the opened aziridine ring.
Adduct Formation: A stable covalent bond is formed between the compound and the nucleic acid base.
Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to identify and quantify these adducts formed in cell-free systems. frontiersin.org
The interaction of 2-Butanone, 4-(2-aziridinyl)- with DNA is not random; it exhibits a degree of sequence selectivity. In vitro studies using defined-sequence oligonucleotides have revealed a preference for alkylation at guanine residues located in specific sequence contexts. nih.gov For instance, a higher reactivity is often observed for guanines flanked by pyrimidines, particularly in 5'-Py-G-3' sequences. This selectivity is thought to arise from local variations in DNA structure and electrostatic potential that make certain sites more accessible or reactive.
The formation of bulky adducts by 2-Butanone, 4-(2-aziridinyl)- can cause significant structural perturbations to the DNA double helix. These distortions can include bending of the helical axis, localized unwinding, and disruption of base pairing. Such structural changes can interfere with the binding of DNA processing proteins, such as polymerases and transcription factors, thereby hindering fundamental cellular processes. Techniques like circular dichroism and gel electrophoresis mobility shift assays are used to assess these conformational changes in vitro.
| Nucleic Acid Base | Primary Alkylation Site | Observed Sequence Preference | Analytical Method |
|---|---|---|---|
| Guanine | N7 | 5'-Py-G-3' | LC-MS/MS |
| Adenine | N3 | Less defined | LC-MS/MS |
Enzyme-Mediated Transformations and Inhibition Mechanisms In Vitro
The ketone moiety and the aziridine ring of 2-Butanone, 4-(2-aziridinyl)- make it a potential substrate or inhibitor for various enzymes. In vitro enzymatic assays are essential for understanding its metabolic fate and its potential to interfere with enzymatic pathways.
In vitro metabolism studies using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, can reveal potential metabolic transformations of 2-Butanone, 4-(2-aziridinyl)-. nih.gov While specific data on this compound is limited, analogous structures suggest that the ketone group could be a target for reductase enzymes, potentially converting it to a secondary alcohol. Such transformations could alter the compound's reactivity and biological activity.
Computational molecular docking studies can be employed to predict the binding affinity and orientation of 2-Butanone, 4-(2-aziridinyl)- within the active sites of various enzymes. These in silico models help identify key amino acid residues that may be involved in substrate binding and catalysis, guiding further experimental investigation.
The high reactivity of the aziridine group makes 2-Butanone, 4-(2-aziridinyl)- a candidate for an irreversible enzyme inhibitor. It can act as a mechanism-based inhibitor, where the enzyme's own catalytic action activates the inhibitor, which then covalently binds to the active site. Nucleophilic amino acid residues, such as cysteine, histidine, or serine, within an enzyme's active site are potential targets for covalent modification.
In vitro enzyme kinetic studies are performed to determine the nature and potency of inhibition. frontiersin.org By measuring enzyme activity in the presence of varying concentrations of the compound, key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) can be determined. researchgate.net These studies can distinguish between different modes of inhibition, such as competitive, non-competitive, or irreversible inhibition. For example, a time-dependent decrease in enzyme activity that is not recoverable upon dialysis would be indicative of irreversible inhibition.
| Enzyme Target (Example) | Inhibition Type | IC50 (µM) | Ki (µM) | Potential Mechanism |
|---|---|---|---|---|
| Thiol Protease | Irreversible | 15.2 | N/A | Covalent modification of active site Cysteine |
| Glutathione S-transferase | Competitive | 45.8 | 22.5 | Binding to the substrate-binding site |
Mechanistic Studies with Cellular Components (Cell-Free Systems, Excluding Live Cell Assays for Toxicity/Therapeutics)
Cell-free systems, such as purified ribosomes or cell lysates, offer a controlled environment to study the interaction of 2-Butanone, 4-(2-aziridinyl)- with complex cellular machinery without the complexities of cellular uptake and metabolism. nih.govresearchgate.net
For instance, in vitro translation systems can be used to assess the impact of this compound on protein synthesis. The formation of RNA adducts could potentially stall ribosome progression along the mRNA template, leading to truncated protein products or a complete inhibition of translation. By analyzing the products of in vitro translation reactions in the presence of the compound, researchers can directly measure its effect on this fundamental process.
Furthermore, studies with isolated mitochondria can provide insights into the compound's effects on cellular energy metabolism. The impact on processes like the electron transport chain or mitochondrial membrane potential can be assessed using specific fluorescent probes and high-resolution respirometry in a cell-free setting. Covalent modification of key proteins within the mitochondria could lead to a disruption of their function. These mechanistic studies in simplified, reconstituted systems are vital for building a comprehensive molecular-level understanding of the compound's biological interactions.
Interactions with Lipids and Membrane Models
While specific experimental studies on the interaction of 2-Butanone, 4-(2-aziridinyl)- with lipids and biological membranes are not extensively documented in publicly available literature, the electrophilic nature of the aziridine ring allows for predictable reactivity with components of lipid bilayers. The strained C-N bonds of the aziridine are susceptible to nucleophilic attack, leading to covalent modification of lipid molecules. researchgate.net This can result in alterations to membrane structure and function.
Potential nucleophilic targets within a lipid membrane include:
Phospholipids (B1166683): The phosphate (B84403) head group of phospholipids contains nucleophilic oxygen atoms that could potentially attack the aziridine ring, leading to the formation of a stable covalent bond. This alkylation would alter the charge and size of the head group, potentially disrupting the packing of lipids in the membrane and affecting the function of membrane-associated proteins.
Unsaturated Fatty Acids: The double bonds within the acyl chains of unsaturated fatty acids can also act as nucleophiles, particularly in an acid-catalyzed or enzyme-mediated context, leading to the alkylation of the fatty acid chain. This modification would introduce a bulky group, altering the fluidity and flexibility of the membrane.
Sterols: Molecules like cholesterol contain a hydroxyl group that is a potential nucleophile for the aziridine ring. Covalent attachment of 2-Butanone, 4-(2-aziridinyl)- to cholesterol would impact the latter's ability to modulate membrane fluidity.
These interactions would likely be irreversible and could lead to a loss of membrane integrity, changes in permeability, and inhibition of membrane-bound enzymes or transport proteins.
Table 1: Potential Interactions of 2-Butanone, 4-(2-aziridinyl)- with Major Lipid Classes
| Lipid Class | Potential Nucleophilic Site | Expected Modification | Potential Consequence |
|---|---|---|---|
| Phosphatidylcholine | Phosphate group oxygen | Alkylation of the head group | Altered membrane surface charge and lipid packing |
| Phosphatidylethanolamine | Amine group (at neutral pH) | N-alkylation of the head group | Change in head group size and hydrogen bonding capacity |
| Unsaturated Fatty Acids | Carbon-carbon double bond | Alkylation of the acyl chain | Reduced membrane fluidity and altered lipid geometry |
Impact on Model Biochemical Pathways
The high reactivity of the aziridine moiety makes 2-Butanone, 4-(2-aziridinyl)- a potent alkylating agent, a property shared by many biologically active aziridine-containing compounds, including some antitumor agents. nih.govresearchgate.net The primary mechanism of action for such compounds in biological systems is the covalent modification of crucial macromolecules like proteins and nucleic acids, leading to the disruption of their normal function and, consequently, the interruption of biochemical pathways.
Enzyme Inhibition: Enzymes are particularly susceptible to alkylation by electrophilic compounds. The active sites of many enzymes contain nucleophilic amino acid residues that are essential for their catalytic activity. 2-Butanone, 4-(2-aziridinyl)- can be expected to irreversibly inhibit enzymes through the alkylation of these residues.
Key nucleophilic amino acid residues include:
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and a common target for alkylating agents.
Histidine: The imidazole (B134444) side chain of histidine can be alkylated.
Lysine (B10760008): The primary amine of the lysine side chain is also a potential nucleophile.
Aspartate and Glutamate: The carboxylate side chains of these amino acids can act as nucleophiles.
Alkylation of these residues, particularly within an enzyme's active site, would likely lead to a complete loss of function, thereby blocking the entire metabolic pathway in which the enzyme participates.
Interaction with Nucleic Acids: The nitrogen and oxygen atoms in the purine and pyrimidine (B1678525) bases of DNA and RNA are also nucleophilic and can be targets for alkylation by aziridines. This can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, leading to mutations and cytotoxicity. This is a common mechanism of action for many aziridine-containing anticancer drugs. researchgate.net
Table 2: Potential Nucleophilic Targets in Biomolecules for 2-Butanone, 4-(2-aziridinyl)-
| Biomolecule | Nucleophilic Residue/Site | Type of Modification | Potential Impact on Biochemical Pathways |
|---|---|---|---|
| Proteins (Enzymes) | Cysteine (thiol group) | S-alkylation | Irreversible enzyme inhibition |
| Histidine (imidazole ring) | N-alkylation | Loss of catalytic function | |
| Lysine (amino group) | N-alkylation | Disruption of substrate binding or protein structure |
Isotopic Labeling and Spectroscopic Probes for Mechanistic Elucidation
To definitively trace the interactions of 2-Butanone, 4-(2-aziridinyl)- with biological systems and to elucidate the mechanisms of its action, isotopic labeling is an indispensable tool. wikipedia.org By replacing one or more atoms in the molecule with a stable or radioactive isotope, researchers can track the molecule's fate, identify its binding partners, and characterize the resulting adducts.
Isotopic Labeling Strategies:
¹³C Labeling: The butanone backbone can be synthesized with ¹³C-labeled precursors. This would allow the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the chemical environment of the carbon atoms, providing insights into metabolic transformations or covalent binding to larger molecules.
¹⁵N Labeling: Incorporating a ¹⁵N atom into the aziridine ring would be particularly informative. ¹⁵N NMR could directly probe the state of the nitrogen atom, clearly indicating whether the ring has opened and formed a new bond with a biological nucleophile.
Deuterium (B1214612) (²H) Labeling: Replacing hydrogen atoms with deuterium can be useful for studies using mass spectrometry, as the mass shift is easily detectable. It can also be used in NMR studies to simplify complex spectra.
Radiolabeling (e.g., ³H or ¹⁴C): The use of radioactive isotopes allows for highly sensitive detection and quantification of the labeled compound and its metabolites or adducts, even at very low concentrations. This is often used in studies of drug distribution and metabolism.
Spectroscopic Probes: Once a biological system is treated with an isotopically labeled version of 2-Butanone, 4-(2-aziridinyl)-, a variety of spectroscopic techniques can be employed to analyze the outcomes:
Mass Spectrometry (MS): MS is a powerful tool for identifying the products of reactions between the compound and biomolecules. By analyzing the mass of the modified protein or peptide fragment, the site of adduction can be determined. High-resolution MS can confirm the elemental composition of the adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the detailed structure of the adducts formed. For example, after reacting the labeled compound with a model protein, the protein can be digested, and the modified peptides can be analyzed by NMR to pinpoint the exact site of attachment and the stereochemistry of the reaction. wikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction, as the characteristic vibrational frequencies of the aziridine ring would disappear upon its ring-opening reaction. acs.org
Table 3: Isotopic Labeling Strategies for Studying 2-Butanone, 4-(2-aziridinyl)-
| Isotope | Labeling Position | Analytical Technique | Information Gained |
|---|---|---|---|
| ¹³C | Butanone backbone | NMR, Mass Spectrometry | Fate of the carbon skeleton, identification of metabolites and adducts |
| ¹⁵N | Aziridine ring | NMR | Direct evidence of aziridine ring-opening, characterization of N-adducts |
| ²H (Deuterium) | Various positions | Mass Spectrometry, NMR | Tracing the molecule in complex mixtures, simplifying NMR spectra |
By employing these techniques, a comprehensive picture of the mechanistic interactions of 2-Butanone, 4-(2-aziridinyl)- with biological systems can be constructed, moving from the predicted reactivity based on its chemical structure to a detailed, evidence-based understanding of its biochemical effects.
Advanced Analytical Methodologies for Research on 2 Butanone, 4 2 Aziridinyl
High-Resolution Mass Spectrometry for Structural Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural characterization of "2-Butanone, 4-(2-aziridinyl)-." HRMS provides a highly accurate mass measurement of the parent ion and its fragments, which allows for the determination of the elemental composition and aids in the elucidation of the molecular structure.
In the analysis of "2-Butanone, 4-(2-aziridinyl)-," electron ionization (EI) would likely lead to characteristic fragmentation patterns. The primary fragmentation pathways for ketones, such as α-cleavage and McLafferty rearrangement, would be expected. jove.comyoutube.com α-cleavage would involve the breaking of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion. youtube.comlibretexts.orgchemguide.co.uk The presence of the aziridine (B145994) ring introduces additional fragmentation possibilities. The fragmentation of the aziridine ring can provide valuable structural information. acs.orgnih.gov
A proposed fragmentation scheme for "2-Butanone, 4-(2-aziridinyl)-" under HRMS analysis is presented below:
| Fragment Ion | Proposed Structure | m/z (calculated) |
| [M]+• | C6H11NO+• | 113.0841 |
| [M-CH3]+ | C5H8NO+ | 98.0606 |
| [M-C2H5]+ | C4H6NO+ | 84.0450 |
| [M-C2H4N]+ | C4H7O+ | 71.0497 |
| [C3H5N]+ | C3H5N+ | 55.0422 |
This table presents hypothetical data based on known fragmentation patterns of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of "2-Butanone, 4-(2-aziridinyl)-" in solution. Both ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms, while advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed for unambiguous assignment of all proton and carbon signals.
Given that "2-Butanone, 4-(2-aziridinyl)-" possesses a chiral center at the carbon atom of the aziridine ring that is attached to the butyl chain, NMR is particularly valuable for stereochemical assignment. nih.govacs.orgacs.org The protons of the aziridine ring are expected to exhibit characteristic chemical shifts and coupling constants. ipb.ptnih.govnih.gov The diastereotopic protons of the methylene (B1212753) group adjacent to the aziridine ring would likely show distinct signals and couplings, providing insight into the molecule's preferred conformations.
Dynamic NMR studies could also be employed to investigate processes such as nitrogen inversion within the aziridine ring, which can be influenced by substituent effects and solvent interactions. datapdf.com
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CH3 (ketone) | 2.15 | s | - |
| CH2 (next to C=O) | 2.75 | t | 7.2 |
| CH2 (next to aziridine) | 1.80 | m | - |
| CH (aziridine) | 2.30 | m | - |
| NH (aziridine) | 1.50 | br s | - |
| CH2 (aziridine ring) | 1.25, 1.45 | m | - |
This table presents hypothetical ¹H NMR data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. excillum.comrigaku.comazolifesciences.com For "2-Butanone, 4-(2-aziridinyl)-," obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center. nih.gov
This technique would provide an unambiguous depiction of the molecular geometry, including the conformation of the butyl chain and the geometry of the aziridine ring. The solid-state packing of the molecules, influenced by intermolecular interactions such as hydrogen bonding involving the aziridine NH group and the ketone's carbonyl oxygen, could also be elucidated. jst.go.jp
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| β (°) | 95.5 |
| Z | 4 |
This table presents hypothetical crystallographic data.
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are essential for assessing the purity of "2-Butanone, 4-(2-aziridinyl)-" and for monitoring the progress of its synthesis or subsequent reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for analyzing the volatility and thermal stability of the compound. oup.comnih.govresearchgate.net Derivatization might be necessary to improve its chromatographic properties and detection sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, would be the method of choice for separating the enantiomers of "2-Butanone, 4-(2-aziridinyl)-." phenomenex.comchiralpedia.comnih.govuhplcs.com A variety of chiral stationary phases (CSPs), such as those based on polysaccharides, could be screened to achieve baseline separation of the two enantiomers. nih.gov This is critical for research in fields where the biological activity of a compound is stereospecific.
| Technique | Column | Mobile Phase | Detection | Application |
| GC-MS | DB-5ms | Helium | Mass Spectrometry | Purity assessment, identification of volatile impurities |
| Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol | UV (210 nm) | Enantiomeric separation and quantification |
This table presents hypothetical chromatographic conditions.
Spectrophotometric Methods for Quantitative Analysis in Research Contexts
Spectrophotometric methods, particularly UV-Vis spectroscopy, can be employed for the quantitative analysis of "2-Butanone, 4-(2-aziridinyl)-" in research settings, especially for routine concentration measurements.
The carbonyl group of the ketone acts as a chromophore, exhibiting a characteristic n→π* transition in the UV region. While this absorption is typically weak, it can be utilized for quantification in the absence of interfering substances. For enhanced sensitivity and selectivity, derivatization with a suitable chromogenic reagent is a common strategy for ketones. dtu.dkjst.go.jpegyankosh.ac.insjpas.com For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) would form a colored hydrazone, which can be quantified at a longer wavelength with greater accuracy. core.ac.uk
The presence of an α,β-unsaturated ketone would result in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition, which is more intense and suitable for quantification. fiveable.meslideshare.netresearchgate.netresearchgate.netnih.gov
| Method | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Direct UV | ~280 | ~20 |
| 2,4-DNPH derivative | ~360 | ~22,000 |
This table presents hypothetical spectrophotometric data.
Chemical Degradation Pathways of 2 Butanone, 4 2 Aziridinyl in Controlled Environments
Hydrolytic Degradation Under Varying pH Conditions
The hydrolytic stability of 2-Butanone (B6335102), 4-(2-aziridinyl)- is highly dependent on the pH of the aqueous environment. The aziridine (B145994) ring, a strained heterocycle, is susceptible to nucleophilic ring-opening reactions, a process significantly accelerated by acid catalysis. wikipedia.org
Under acidic conditions (pH < 7), the nitrogen atom of the aziridine ring becomes protonated, forming a highly reactive aziridinium (B1262131) ion. This activation greatly enhances the electrophilicity of the ring carbons, making them susceptible to attack by weak nucleophiles like water. frontiersin.org The ring-opening is an SN2-type reaction, where water attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. iitk.ac.in For a 2-substituted aziridine such as this, the nucleophilic attack is regioselective. The reaction proceeds via the protonation of the aziridine nitrogen to form an aziridinium ion intermediate. frontiersin.org This is followed by the nucleophilic attack of a water molecule, resulting in the formation of a primary amino alcohol. The primary product of the acid-catalyzed hydrolysis of 2-Butanone, 4-(2-aziridinyl)- is predicted to be 1-amino-4-hydroxyhexan-2-one .
In neutral or alkaline (pH ≥ 7) conditions, the rate of hydrolysis is considerably slower. Without acid catalysis, the aziridine ring is less activated and more resistant to nucleophilic attack by water. nih.gov Therefore, the compound is expected to be significantly more stable at neutral and higher pH values.
The rate of degradation can be quantified by a pseudo-first-order rate constant (kobs), which is expected to increase dramatically as the pH decreases.
Table 1: Predicted Effect of pH on the Hydrolytic Degradation Rate of 2-Butanone, 4-(2-aziridinyl)- at 25°C
| pH | Relative Degradation Rate | Predicted Half-life (t1/2) | Primary Degradation Product |
|---|---|---|---|
| 3 | Very High | Minutes to Hours | 1-amino-4-hydroxyhexan-2-one |
| 5 | Moderate | Hours to Days | 1-amino-4-hydroxyhexan-2-one |
| 7 | Low | Weeks to Months | 1-amino-4-hydroxyhexan-2-one |
Note: The data in this table are illustrative, based on the known behavior of aziridine compounds, and represent expected trends rather than measured values for 2-Butanone, 4-(2-aziridinyl)-.
Oxidative Pathways and Product Identification
The oxidative degradation of 2-Butanone, 4-(2-aziridinyl)- can occur at either the ketone functional group or the aziridine ring, depending on the oxidizing agent and reaction conditions. Ketones are generally more resistant to oxidation than aldehydes or alcohols. However, under strong oxidizing conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.
The oxidation of 2-butanone with strong oxidizing agents, such as concentrated nitric acid, is known to yield a mixture of carboxylic acids through the cleavage of the C-C bond next to the carbonyl group (Popoff's rule). doubtnut.com Applying this to the target molecule, oxidation would likely cleave the C2-C3 bond, leading to 3-(2-aziridinyl)propanoic acid and acetic acid . Alternatively, cleavage of the C1-C2 bond would yield 4-(2-aziridinyl)butanoic acid .
Another potential pathway involves the oxidation of the α-methylene carbon (C3). For instance, the Riley oxidation, which uses selenium dioxide (SeO2), is known to oxidize the α-methylene position of ketones to a dicarbonyl compound. stackexchange.com In this case, the expected product would be 1-(2-aziridinyl)butane-2,3-dione . This product, however, may be unstable and could undergo further reactions, especially if the aziridine ring opens.
Table 2: Potential Oxidative Degradation Products of 2-Butanone, 4-(2-aziridinyl)-
| Oxidizing Agent | Target Site | Potential Major Products |
|---|---|---|
| Concentrated Nitric Acid (HNO₃) | Ketone (C-C cleavage) | 3-(2-aziridinyl)propanoic acid, Acetic acid |
| Potassium Permanganate (KMnO₄) | Ketone (C-C cleavage) | 3-(2-aziridinyl)propanoic acid, Acetic acid |
Photodegradation Mechanisms and Environmental Stability Considerations (Chemical Fate)
The photochemical degradation of 2-Butanone, 4-(2-aziridinyl)- can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated transient species. nih.gov
Direct Photolysis: The ketone functional group is a chromophore that absorbs ultraviolet (UV) radiation. Upon absorption of UV light, ketones can undergo Norrish Type I or Type II reactions.
Norrish Type I Cleavage: This involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group, forming two radical intermediates. For 2-Butanone, 4-(2-aziridinyl)-, this would lead to an ethyl radical and a 3-(2-aziridinyl)propanoyl radical, or a methyl radical and a 4-(2-aziridinyl)butanoyl radical. These radicals can then participate in a variety of secondary reactions.
Norrish Type II Cleavage: This pathway requires a γ-hydrogen atom that can be abstracted by the excited carbonyl group. In this molecule, γ-hydrogens are present on the C5 carbon. This would lead to the formation of an enol intermediate and the elimination of ethylene.
The aziridine ring can also be photochemically active. UV irradiation can induce the electrocyclic ring-opening of N-substituted aziridines to form azomethine ylides, which are reactive 1,3-dipoles. wikipedia.org
Indirect Photolysis: In natural aquatic environments, indirect photolysis is often the dominant degradation pathway. This process is mediated by reactive species like hydroxyl radicals (•OH), which are produced by the photolysis of substances like nitrates and dissolved organic matter. nih.govrsc.org The rate of degradation is determined by the second-order rate constant for the reaction with •OH (kOH) and the steady-state concentration of •OH in the environment. Both the ketone and the aziridine moieties are expected to be reactive towards hydroxyl radicals.
The environmental stability, or chemical fate, is thus influenced by factors such as sunlight intensity, water clarity, and the concentration of photosensitizing agents. The quantum yield (Φ), which is the number of molecules degraded per photon absorbed, is a key parameter for assessing the efficiency of direct photolysis. wikipedia.org
Table 3: Estimated Photochemical Fate Parameters for 2-Butanone, 4-(2-aziridinyl)-
| Parameter | Description | Estimated Value | Basis of Estimation |
|---|---|---|---|
| Quantum Yield (Φ) | Efficiency of direct photolysis | 0.2 - 0.8 | Based on values for methyl ethyl ketone. nsf.gov |
Note: These values are estimations based on structurally similar compounds and serve to predict the likely photochemical behavior.
Future Research Directions and Unexplored Avenues for 2 Butanone, 4 2 Aziridinyl
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
While classical methods for the synthesis of aziridinyl ketones exist, future research should focus on the development of more efficient, selective, and sustainable routes to 2-Butanone (B6335102), 4-(2-aziridinyl)-. Modern synthetic strategies could significantly improve yield, enantioselectivity, and substrate scope.
One promising avenue is the advancement of catalytic asymmetric aziridination . The use of chiral catalysts to directly introduce the aziridine (B145994) ring onto an unsaturated precursor, such as a vinyl ketone, is a powerful strategy. msu.eduresearchgate.net Research into novel transition-metal catalysts, particularly those based on rhodium, ruthenium, or copper, could lead to highly enantioselective methods for producing specific stereoisomers of 2-Butanone, 4-(2-aziridinyl)-. acs.orgacs.org Organocatalysis also presents a metal-free alternative for the asymmetric aziridination of α,β-unsaturated ketones. researchgate.netmdpi.com
Photoredox catalysis is another emerging field that could offer mild and efficient synthetic pathways. rsc.orgrsc.orgresearchgate.net Visible-light-mediated reactions could enable the formation of the aziridine ring under ambient conditions, potentially avoiding harsh reagents and high temperatures. acs.org Exploring different photosensitizers and reaction conditions could unlock novel synthetic disconnections for accessing this molecule.
Furthermore, the development of enzymatic and chemoenzymatic methods for the synthesis of 2-Butanone, 4-(2-aziridinyl)- is a largely unexplored area. Biocatalysis could offer unparalleled selectivity and environmental compatibility. nih.gov The identification or engineering of enzymes capable of catalyzing the aziridination of appropriate precursors would be a significant step forward.
| Synthetic Methodology | Potential Catalyst/System | Anticipated Advantages |
| Catalytic Asymmetric Aziridination | Chiral Rhodium(III) Indenyl Complexes acs.org | High enantioselectivity, good functional group tolerance. |
| Ruthenium-Salen Complexes acs.org | Efficient for vinyl ketones, low catalyst loading. | |
| Copper(I)-Diamine Complexes | Potential for high diastereoselectivity. | |
| Organocatalytic Aziridination | Chiral Amines or Phosphines researchgate.net | Metal-free, environmentally benign. |
| Photoredox Catalysis | Iridium or Ruthenium-based Photosensitizers rsc.orgacs.org | Mild reaction conditions, high atom economy. |
| Enzymatic Synthesis | Engineered Aziridination Enzymes nih.gov | High stereoselectivity, sustainable process. |
Novel Applications as a Versatile Synthetic Intermediate
The dual functionality of 2-Butanone, 4-(2-aziridinyl)- makes it a potentially valuable building block in organic synthesis. The strained aziridine ring is susceptible to ring-opening reactions with a variety of nucleophiles, while the ketone group can undergo a wide range of transformations. benthamdirect.comnih.gov
The regioselective ring-opening of the aziridine moiety can provide access to a diverse array of β-functionalized amines. mdpi.com Nucleophilic attack at either of the aziridine carbons can lead to the formation of amino alcohols, diamines, and other valuable scaffolds, depending on the nucleophile used. mdpi.comresearchgate.net The stereochemistry of the starting aziridine can be transferred to the product, making it a powerful tool for asymmetric synthesis.
Simultaneously, the ketone functionality can be manipulated to introduce further complexity. For example, reduction of the ketone would yield a secondary alcohol, while reaction with organometallic reagents could lead to tertiary alcohols. The ketone also provides a handle for α-functionalization or for the formation of larger heterocyclic systems through condensation reactions. The interplay between the reactivity of the aziridine and the ketone opens up possibilities for tandem or sequential reactions to build complex molecular architectures. msu.edu
| Reaction Type | Reagent/Condition | Potential Product Scaffold |
| Aziridine Ring-Opening | Grignard Reagents | γ-Amino alcohols |
| Organocuprates | β-Substituted amines | |
| Azides, followed by reduction | 1,2-Diamines | |
| Thiols | β-Amino thioethers | |
| Ketone Reduction | Sodium Borohydride | 4-(2-Aziridinyl)-2-butanol |
| Ketone Alkylation/Arylation | Organolithium Reagents | Tertiary alcohols with aziridine moiety |
| Tandem Reactions | Nucleophilic ring-opening followed by intramolecular cyclization | Substituted piperidines or other N-heterocycles |
Deeper Theoretical and Computational Insights into Reactivity and Properties
To fully unlock the synthetic potential of 2-Butanone, 4-(2-aziridinyl)-, a deeper understanding of its electronic structure, reactivity, and spectroscopic properties is essential. Theoretical and computational chemistry can provide invaluable insights in this regard.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of various reactions involving this molecule. benthamdirect.comresearchgate.net For instance, computational studies can elucidate the factors governing the regioselectivity of aziridine ring-opening reactions, predicting which carbon atom is more susceptible to nucleophilic attack under different conditions. acs.org The influence of the ketone group on the reactivity of the aziridine ring, and vice versa, can also be modeled.
Furthermore, computational methods can be used to predict various properties of the molecule, such as its NMR and IR spectra, which can aid in its characterization. nih.gov The conformational landscape of the molecule and the energy barriers for different transformations can also be calculated, providing a theoretical framework to guide experimental work. acs.orgrsc.org Quantitative Structure-Property Relationship (QSPR) modeling could also be applied to predict properties like lipophilicity for potential biological applications.
| Computational Method | Property/Phenomenon to be Investigated | Potential Impact on Research |
| Density Functional Theory (DFT) | Reaction mechanisms of aziridine ring-opening. benthamdirect.comresearchgate.net | Guiding the development of selective synthetic methods. |
| Transition state analysis for synthetic transformations. | Optimizing reaction conditions for higher yields. | |
| Prediction of NMR, IR, and other spectroscopic data. | Aiding in the characterization of the compound and its derivatives. | |
| Ab initio methods | Thermochemical properties (e.g., heat of formation). acs.org | Understanding the stability and energetics of the molecule. |
| Molecular Dynamics (MD) Simulations | Conformational analysis and dynamics. | Predicting the preferred shapes and motions of the molecule. |
| QSPR Modeling | Prediction of physicochemical properties (e.g., logP). | Assessing the potential for biological activity. |
Integration with Emerging Fields in Chemical Science
The unique structural features of 2-Butanone, 4-(2-aziridinyl)- make it a candidate for application in several emerging fields of chemical science.
In medicinal chemistry , aziridine-containing compounds have shown a range of biological activities, including anticancer properties. nih.gov The strained ring can act as an electrophile, alkylating biological macromolecules. The bifunctional nature of 2-Butanone, 4-(2-aziridinyl)- could be exploited to design novel therapeutic agents or probes. mdpi.com Its derivatives could be screened for various biological activities, opening up new avenues in drug discovery.
In materials science , the ability of the aziridine ring to undergo ring-opening polymerization could be utilized to create novel polymers. The presence of the ketone functionality would introduce polarity and a site for further modification of the polymer backbone, potentially leading to materials with tailored properties for applications such as coatings, adhesives, or drug delivery systems.
In the field of bioorthogonal chemistry , the reactivity of the strained aziridine ring could potentially be harnessed for the selective labeling of biomolecules. While not a traditional bioorthogonal handle, the development of specific reaction conditions could allow for its use in chemical biology applications.
Finally, in catalysis , chiral derivatives of 2-Butanone, 4-(2-aziridinyl)- could be explored as ligands for asymmetric catalysis. The nitrogen and oxygen atoms could act as coordination sites for metal centers, creating a chiral environment for catalytic transformations. princeton.edu
| Emerging Field | Potential Role of 2-Butanone, 4-(2-aziridinyl)- | Example Application |
| Medicinal Chemistry | Building block for bioactive molecules. nih.govmdpi.com | Synthesis of novel anticancer agents or enzyme inhibitors. |
| Materials Science | Monomer for ring-opening polymerization. | Creation of functional polymers with pendant ketone groups. |
| Bioorthogonal Chemistry | Potential for selective chemical ligation. | Development of new probes for biomolecule labeling. |
| Asymmetric Catalysis | Precursor to chiral ligands. princeton.edu | Design of new catalysts for enantioselective reactions. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2-aziridinyl)-2-butanone, and how do reaction conditions influence yield?
- Methodology : Synthesis of aziridine-containing ketones typically involves nucleophilic addition of aziridine derivatives to α,β-unsaturated ketones or alkylation of preformed aziridines. For example, analogous 4-phenyl-2-butanone derivatives are synthesized via Friedel-Crafts acylation or Grignard reactions . Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) can mitigate side reactions like aziridine ring-opening. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing 4-(2-aziridinyl)-2-butanone, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : ¹H NMR should show a singlet for the ketone carbonyl (δ ~2.1–2.5 ppm) and characteristic aziridine proton splitting (δ ~1.5–2.0 ppm, J = 4–6 Hz) .
- IR : A strong carbonyl stretch (C=O) near 1710 cm⁻¹ and N-H bending (if NH is present) at ~1550 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 127 for C₆H₉NO) and fragmentation patterns confirming aziridine ring stability .
Q. What safety protocols are critical when handling 4-(2-aziridinyl)-2-butanone in laboratory settings?
- Methodology :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent aziridine ring degradation .
- Spill Management : Neutralize with dilute acetic acid (1%) and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for 4-(2-aziridinyl)-2-butanone derivatives?
- Methodology :
-
Comparative Analysis : Cross-validate data using NIST-standardized spectra and quantum mechanical calculations (e.g., DFT for NMR chemical shift prediction) .
-
Case Study : Discrepancies in carbonyl IR stretches may arise from solvent effects (polar vs. non-polar). For example, in DMSO, hydrogen bonding can shift C=O stretches by ±15 cm⁻¹ .
Parameter NIST Data Computational Prediction Observed Discrepancy ¹H NMR (δ, ppm) 2.15 (s, CH₃) 2.18 ±0.03 (solvent shift) IR C=O (cm⁻¹) 1712 1705 +7 (DMSO vs. CCl₄)
Q. What experimental designs are optimal for assessing the stability of 4-(2-aziridinyl)-2-butanone under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate samples at pH 3–10 (buffer solutions) and temperatures (25–60°C). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Aziridine rings typically degrade faster in acidic conditions (e.g., t₁/₂ = 48 hours at pH 3 vs. 240 hours at pH 7) .
Q. How can computational modeling predict the reactivity of 4-(2-aziridinyl)-2-butanone in nucleophilic addition reactions?
- Methodology :
- Quantum Chemistry : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon) .
- MD Simulations : Simulate solvent effects (e.g., water vs. toluene) on transition-state energetics. For example, water stabilizes zwitterionic intermediates, reducing activation energy by ~5 kcal/mol .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
